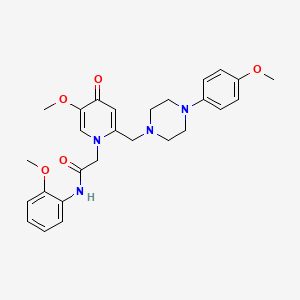![molecular formula C10H19NO B2860680 [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287298-29-5](/img/structure/B2860680.png)
[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as EBPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBPM belongs to the class of bicyclic amines and has been shown to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it has been proposed that [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a modulator of the GABAergic system, which is responsible for regulating neuronal activity in the brain. [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to increase the release of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to exhibit various biochemical and physiological effects. In animal models, [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been reported to decrease the frequency and severity of seizures, reduce pain sensitivity, and decrease anxiety-like behavior. Additionally, [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to exhibit a wide range of effects, which makes it a versatile compound for investigating various biological processes. However, one limitation of using [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the development of [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine derivatives with improved pharmacological properties. Additionally, further investigation into the mechanism of action of [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine may provide insights into its potential therapeutic applications. Finally, the use of [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine in combination with other compounds may provide a synergistic effect, which may enhance its therapeutic potential.
Conclusion
In conclusion, [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a promising compound with potential therapeutic applications. Its high purity and yield make it a valuable tool for investigating various biological processes. Further research is needed to fully understand its mechanism of action and to develop derivatives with improved pharmacological properties.
合成方法
The synthesis of [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 1,5,5-trimethylbicyclo[1.1.1]pentan-2-ol with ethylamine in the presence of a strong acid catalyst. The resulting product is then treated with formaldehyde and hydrogen gas to yield [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine. This method has been reported to have a high yield and purity of the final product.
科学研究应用
[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-12-4-3-9-5-10(6-9,7-9)8-11/h2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQUIXLKCHDBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




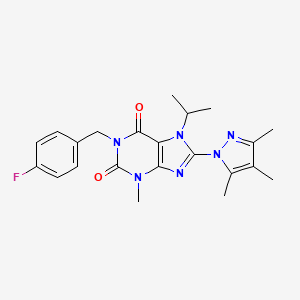
![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)
![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)
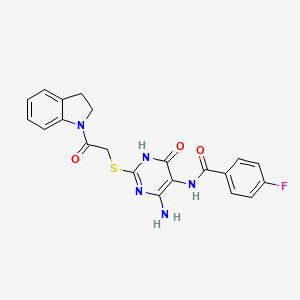
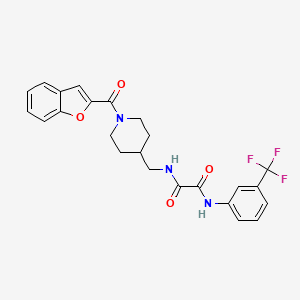
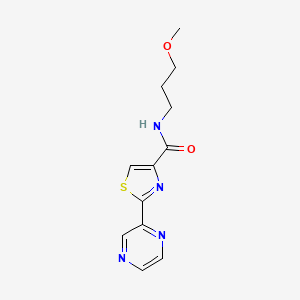


![2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2860616.png)
![N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2860617.png)
